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molecular formula C9H19FN2O B8776413 3-[4-(2-Fluoroethyl)piperazin-1-YL]propan-1-OL CAS No. 574745-95-2

3-[4-(2-Fluoroethyl)piperazin-1-YL]propan-1-OL

Cat. No. B8776413
M. Wt: 190.26 g/mol
InChI Key: WNOMASYNKGMSCC-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

3-Bromopropan-1-ol (581 mg, 4.18 mmol) and potassium carbonate (2.88 g, 20.9 mmol) were added to a solution of 1-(2-fluoroethyl)-piperazine diTFA salt (1.5 g, 4.18 mmol) in acetonitrile (11 ml). The reaction mixture was stirred at 85° C. for 4 hours and then loaded directly onto a column and eluted with a mixture of methanol in methylene chloride (7/93) to give 3-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-ol (721 mg, 91%).
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
1-(2-fluoroethyl)-piperazine diTFA salt
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][OH:5].C(=O)([O-])[O-].[K+].[K+].OC(C(F)(F)F)=O.OC(C(F)(F)F)=O.[F:26][CH2:27][CH2:28][N:29]1[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]1>C(#N)C>[F:26][CH2:27][CH2:28][N:29]1[CH2:34][CH2:33][N:32]([CH2:2][CH2:3][CH2:4][OH:5])[CH2:31][CH2:30]1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
581 mg
Type
reactant
Smiles
BrCCCO
Name
Quantity
2.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
1-(2-fluoroethyl)-piperazine diTFA salt
Quantity
1.5 g
Type
reactant
Smiles
OC(=O)C(F)(F)F.OC(=O)C(F)(F)F.FCCN1CCNCC1
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with a mixture of methanol in methylene chloride (7/93)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FCCN1CCN(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 721 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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